

Lorglumide stock solution preparation and storage.

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Application Notes and Protocols for Lorglumide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of **Lorglumide** stock solutions, along with experimental guidelines for its use in cell culture. **Lorglumide** is a potent and selective non-peptidic antagonist of the cholecystokinin A (CCKA) receptor[1][2][3]. It is widely utilized in research to investigate the physiological and pathological roles of CCK, including gastrointestinal motility, pancreatic secretion, and cancer cell proliferation[3][4][5].

Data Presentation

Table 1: Lorglumide Sodium Salt Properties



Property	Value	Reference
Synonyms	CR-1409 sodium salt	[6]
CAS Number	1021868-76-7	[1][7]
Molecular Formula	C22H31Cl2N2NaO4	[1]
Molecular Weight	481.4 g/mol	[1]
Purity	>98%	[4]
Appearance	Crystalline solid	[7]

Table 2: Solubility of Lorglumide Sodium Salt

Solvent	Concentration	Notes	Reference
Water	100 mg/mL (207.73 mM)	Sonication is recommended for dissolution.	[8]
100 mM			
DMSO	90 mg/mL (187 mM)	Sonication is recommended for dissolution.	[8]
1 mg/mL	[1][2][7]		
Ethanol	1 mg/mL	[1][2][7]	_
Dimethylformamide (DMF)	1 mg/mL	[1][2]	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	Prepare by first dissolving in DMSO, then diluting with PBS.	[1][7]

Table 3: Storage Conditions for Lorglumide Sodium Salt Stock Solutions



Storage Temperature	Duration	Notes	Reference
-80°C	6 months	Sealed storage, away from moisture.	[6]
-20°C	1 month	Sealed storage, away from moisture.	[6]
≥ 4 years (as solid)	[1][7]		
+4°C	Up to 12 months (as solid)	[4]	_

Aqueous solutions are not recommended for storage for more than one day[7]. For long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock or to frequently replace the medium containing **Lorglumide**[9].

Experimental Protocols

Protocol 1: Preparation of Lorglumide Stock Solution

This protocol describes the preparation of a 10 mM Lorglumide stock solution in DMSO.

Materials:

- Lorglumide sodium salt (crystalline solid)
- · Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- · Pipettes and sterile filter tips

Procedure:

 Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.



- Weighing: Accurately weigh the desired amount of Lorglumide sodium salt. For 1 mL of a 10 mM stock solution, weigh 4.814 mg of Lorglumide (MW = 481.4 g/mol).
- Dissolution: Add the weighed Lorglumide to a sterile microcentrifuge tube. Add the
 appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10
 mM solution from 4.814 mg).
- Mixing: Vortex the solution thoroughly until the Lorglumide is completely dissolved. Gentle
 warming or sonication can be used to aid dissolution if necessary[6][8].
- Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. Note that this may not be necessary if sterile DMSO is used and aseptic techniques are followed.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6].

Protocol 2: In Vitro Cell Viability Assay using Lorglumide

This protocol provides a general method for assessing the effect of **Lorglumide** on the viability of a cancer cell line (e.g., HT-29 human colon adenocarcinoma cells) using an MTT assay. **Lorglumide** has been shown to inhibit the proliferation of HT-29 cells[3][4].

Materials:

- HT-29 cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lorglumide stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO



- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

 Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

• Lorglumide Treatment:

- Prepare serial dilutions of **Lorglumide** from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 μM).
- Include a vehicle control group treated with the same concentration of DMSO as the highest Lorglumide concentration.
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of Lorglumide or the vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

MTT Assay:

- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully aspirate the medium containing MTT.
- $\circ~$ Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

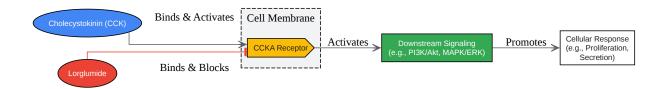


Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells.

Visualizations

Lorglumide Mechanism of Action

Lorglumide acts as a selective antagonist at the Cholecystokinin A (CCKA) receptor. By binding to this G-protein coupled receptor, it blocks the binding of its natural ligand, cholecystokinin (CCK). This inhibition prevents the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in processes like pancreatic enzyme secretion and cell proliferation[10].



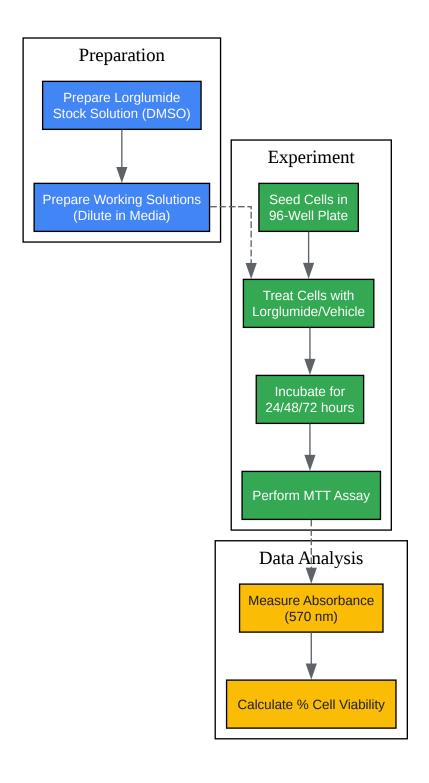
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Caption: Lorglumide competitively antagonizes the CCKA receptor.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates the workflow for assessing the impact of **Lorglumide** on cell viability, from stock solution preparation to data analysis.





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Caption: Workflow for **Lorglumide** cell viability experiment.



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